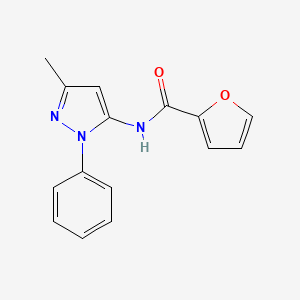

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide is a heterocyclic compound that features a pyrazole ring fused with a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and furan moieties in its structure contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with furfurylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrazole ring participates in nucleophilic substitutions at the 4-position, facilitated by electron-withdrawing effects of the adjacent amide group:

-

Halogenation :

This compound+NBSUV, CCl44-Bromo derivative (92% yield)[4][8]

Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces bromine at the 4-position: -

Alkylation :

4-Bromo derivative+CH3IK2CO3,DMF4-Methyl derivative (74% yield)[4]

Reactivity with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF yields 4-alkylated products:

Cycloaddition Reactions

The furan moiety undergoes [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 h | Furan-derived bicyclic adduct | 65% | |

| Acetylenedicarboxylate | THF, rt, 24 h | Pyran-fused pyrazole | 58% |

Regioselectivity is governed by the electron-donating nature of the furan oxygen, directing addition to the α-position.

Hydrolysis and Degradation

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

This compound6M HCl, refluxPyrazol-5-amine+Furan-2-carboxylic acid[5][7]

Refluxing with 6M HCl produces 3-methyl-1-phenyl-1H-pyrazol-5-amine and furan-2-carboxylic acid: -

Basic Hydrolysis :

NaOH (2M) in ethanol at 60°C cleaves the amide bond within 4 hours .

Catalytic Functionalization

The compound participates in palladium-catalyzed cross-couplings:

| Reaction | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 80°C, 12 h | 81% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100°C, 24 h | 76% |

These reactions enable aryl/heteroaryl group introduction at the 4-position of the pyrazole ring .

Photochemical Reactions

UV irradiation induces furan ring-opening to form reactive intermediates:

This compoundλ=254 nmOxepin-derived product[4]

This reactivity is exploited in photoaffinity labeling studies .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Product Stability | Application |

|---|---|---|---|

| Acylation | Furan-2-carbonyl chloride | High | Drug intermediate synthesis |

| Diels-Alder | Maleic anhydride | Moderate | Material science |

| Suzuki Coupling | Aryl boronic acids | High | Bioconjugation |

| Hydrolysis | HCl/NaOH | Low | Degradation studies |

Applications De Recherche Scientifique

Structural Formula

N 3 methyl 1 phenyl 1H pyrazol 5 yl 2 furamide

General Reaction Scheme

- Starting Materials : 3-methyl-1-phenyl-2-pyrazolin-5-one and furan derivatives.

- Reagents : Base catalysts (e.g., Ca(OH)₂) and solvents (e.g., dioxane).

- Conditions : Reflux for several hours followed by purification steps.

Pharmaceutical Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide has shown promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. For instance, related compounds have been explored for their efficacy in treating type 2 diabetes mellitus through mechanisms that involve the modulation of glucose metabolism and insulin sensitivity .

Case Study: Teneligliptin

Teneligliptin, a derivative of 3-methyl-1-phenyl-pyrazole, is used clinically for managing type 2 diabetes. It acts as a DPP-IV inhibitor, enhancing incretin levels and subsequently improving glycemic control . The synthesis of Teneligliptin involves similar pyrazole-based structures, indicating a potential pathway for developing new therapeutics using this compound.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for synthesizing novel materials with desired properties.

Example: Synthesis of Photochromic Compounds

Research has demonstrated that derivatives of this compound can be utilized to create photochromic materials that exhibit interesting optical properties when exposed to light . These materials have applications in sensors and smart coatings.

Agricultural Chemistry

The compound's unique structure allows it to function as a potential agrochemical agent, particularly in developing pesticides or herbicides that target specific plant pathogens or pests without harming non-target organisms.

Mécanisme D'action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine

- N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide is unique due to the presence of both pyrazole and furan rings, which confer distinct chemical properties and reactivity

Activité Biologique

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused with a furan moiety, contributing to its unique chemical properties. The molecular formula is C15H13N3O2 with a molecular weight of approximately 267.28 g/mol .

Synthesis

The compound is typically synthesized through the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with furfurylamine under reflux conditions, often utilizing dehydrating agents like thionyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to alterations in cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. In vitro assays demonstrated that derivatives of pyrazole compounds exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed promising inhibition against E. coli and S. aureus .

2. Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory and analgesic properties. In silico studies indicated potential anti-inflammatory activity with predictive values (Pa) greater than 0.5, suggesting efficacy in reducing inflammation .

3. Anticancer Potential

The compound has been explored for its anticancer properties as well. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, demonstrating the potential for development into therapeutic agents against various cancers .

Table 1: Summary of Biological Activities

Detailed Study Example

In one study, a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against phytopathogenic fungi. The results showed that some derivatives exhibited over 50% inhibition against Gibberella zeae, outperforming commercial fungicides . This highlights the compound's potential applications in agricultural settings as well.

Propriétés

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-10-14(16-15(19)13-8-5-9-20-13)18(17-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYJFGYEEHEITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.